N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide
Description
N'-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide is a synthetic organic compound characterized by a central ethanediamide backbone. Key structural features include:
- Furan-2-yl group: A heterocyclic aromatic moiety contributing to electronic and steric properties.
- 4-Methylbenzenesulfonyl (tosyl) group: Enhances metabolic stability and modulates solubility.
- N-Propyl substituent: A linear alkyl chain influencing lipophilicity and pharmacokinetics.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-3-10-19-17(21)18(22)20-12-16(15-5-4-11-25-15)26(23,24)14-8-6-13(2)7-9-14/h4-9,11,16H,3,10,12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIQHHVEHDRFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Furan-2-yl)-2-(4-Methylbenzenesulfonyl)ethylamine
Step 1: Sulfonylation of 2-(Furan-2-yl)ethylamine
2-(Furan-2-yl)ethylamine undergoes sulfonylation with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). The reaction achieves >90% conversion within 2 hours, yielding 2-(furan-2-yl)-2-tosylethylamine as a crystalline solid.
Step 2: Amine Protection and Activation
The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired side reactions during subsequent amidation. Deprotection occurs under acidic conditions (HCl/dioxane) prior to coupling.
Formation of the Ethanediamide Bridge
Step 3: Oxalyl Chloride-Mediated Coupling
The Boc-protected amine reacts with oxalyl chloride in anhydrous tetrahydrofuran (THF) at −20°C, forming an intermediate oxalyl chloride adduct. Subsequent addition of N-propylamine at room temperature facilitates diamide bond formation, yielding the protected ethanediamide.
Step 4: Global Deprotection
Treatment with 4M HCl in dioxane removes the Boc group, affording N'-[2-(furan-2-yl)-2-tosylethyl]-N-propylethanediamide in 82% yield.
Alternative Route: HATU/DIEA-Mediated Amidation
Recent advancements employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) for amide coupling under mild conditions. This method circumvents the need for Boc protection:
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Activation of Oxalic Acid : Oxalic acid is treated with HATU (1.2 equiv) and DIEA (2.4 equiv) in dimethylformamide (DMF) at 0°C.
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Sequential Amine Addition : 2-(Furan-2-yl)-2-tosylethylamine is added, followed by N-propylamine after 30 minutes.
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Purification : Column chromatography (CH₂Cl₂:MeOH, 30:1) isolates the product in 78% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Sulfonylation) | DCM | 92 | 99 |
| Temperature (Amidation) | 0°C → RT | 85 | 98 |
| Catalyst (HATU) | 1.2 equiv | 78 | 97 |
Polar aprotic solvents (DMF, THF) enhance amidation kinetics, while lower temperatures (−20°C) minimize epimerization.
Catalytic Systems
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Phosphine-Palladium Catalysis : Accelerates furan ring formation via Michael–Heck cascades, reducing step count.
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Copper(I) Iodide : Facilitates alkyne-azide cycloadditions for introducing substituents to the furan core.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Linear Synthesis | High scalability, fewer steps | Boc deprotection required | 82 |
| HATU/DIEA Coupling | Mild conditions, no protection | High reagent cost | 78 |
| Convergent Approach | Modular fragment assembly | Lower overall yield | 68 |
The linear synthesis remains preferred for industrial applications, whereas HATU-mediated coupling suits lab-scale modifications .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The furan ring and sulfonyl group can interact with the active site of the enzyme or receptor, leading to inhibition or activation of its function. The ethanediamide backbone provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
The following compounds share functional or structural similarities with the target molecule:
Compound A : N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
- Key differences :
- Sulfonyl substituent : 4-Chlorobenzenesulfonyl vs. 4-methylbenzenesulfonyl in the target.
- Heterocycle : 1,3-Oxazinan vs. furan.
- Molecular weight : 417.91 vs. ~420–430 (estimated for target).
Compound B : N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
- Key differences :
- Substituents : Piperazine and 4-methoxyphenyl groups vs. propyl and tosyl in the target.
- Molecular weight : 480.5 vs. lower for the target (due to simpler substituents).
- Implications : The piperazine ring introduces basicity, which may improve CNS penetration, while the methoxy group enhances polarity .
Compound C : N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide
Functional Group Analysis
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Analytical Challenges: Differentiation of isomers (e.g., para- vs. ortho-substituted sulfonamides) requires advanced techniques like 2D NMR or LC-MS, as noted in .
Biological Activity
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an ethyl chain linked to a propyl amine. The molecular formula of this compound is , which suggests potential interactions in various biological systems. However, comprehensive research on its biological activity remains limited.
Structural Characteristics
The compound's structure is characterized by:
- Furan Ring : A five-membered aromatic ring containing oxygen, which can influence the compound's reactivity and biological interactions.
- Sulfonamide Group : Known for its pharmacological properties, this group may enhance the compound's ability to interact with biological targets.
- Ethyl and Propyl Chains : These aliphatic chains may affect the lipophilicity and overall pharmacokinetic properties of the molecule.
Potential Biological Activities
While specific studies on this compound are scarce, compounds with similar structures have exhibited various pharmacological activities. These include:
- Antimicrobial Properties : Many sulfonamides are known for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity.
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit tumor growth or induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The furan ring and sulfonamide functionalities may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
The exact mechanism of action for this compound is not well-defined due to the lack of dedicated research. However, potential mechanisms may include:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, inhibiting their function.
- Receptor Binding : The furan and sulfonamide groups could facilitate binding to specific receptors, modulating biological pathways.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide | Contains a fluorobenzenesulfonyl group | Fluorine substitution may enhance biological activity |
| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | Incorporates a chloro substituent | Chlorine may affect solubility and reactivity |
| N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide | Features a different position of furan substitution | Positioning affects electronic properties |
Case Studies and Research Findings
While specific case studies focusing on this compound are lacking, research on related compounds suggests several avenues for exploration:
- Antimicrobial Studies : Investigations into the antibacterial effects of sulfonamides have shown promising results against various pathogens.
- Cancer Research : Compounds with furan rings have been noted for their ability to induce apoptosis in cancer cell lines, warranting further study of this compound's potential anticancer effects.
- Inflammation Models : Experimental models assessing anti-inflammatory responses could elucidate the therapeutic potential of this compound in inflammatory diseases.
Q & A
Basic: How can the multi-step synthesis of this compound be optimized for higher yield and reproducibility?
Methodological Answer:
Synthesis typically involves sequential reactions such as sulfonation, amide coupling, and functional group protection/deprotection. Key steps include:
- Sulfonation: Use anhydrous conditions (e.g., dichloromethane or DMF) to prevent hydrolysis of the 4-methylbenzenesulfonyl group .
- Amide Formation: Employ coupling agents like HATU or DCC with a tertiary amine base (e.g., DIPEA) to enhance reaction efficiency .
- Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. For final product crystallization, optimize solvent polarity using mixtures like ethanol/water .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the furan ring (δ 6.2–7.4 ppm for protons) and sulfonyl/amide linkages. DEPT-135 helps distinguish CH, CH, and CH groups .
- X-ray Crystallography: For absolute configuration determination, employ SHELX software (e.g., SHELXL for refinement) with high-resolution single-crystal data. Anisotropic displacement parameters validate molecular geometry .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from purity variations or assay conditions. Address this by:
- Purity Validation: Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times with standards. Quantify impurities via UV detection at λ = 254 nm .
- Standardized Assays: Replicate bioactivity studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., known enzyme inhibitors) .
Advanced: What computational strategies are effective for predicting interactions with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian 09 at B3LYP/6-31G* level) to model binding to enzymes like cytochrome P450. Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the furan ring .
- Molecular Dynamics (MD): Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced: How to design structure-activity relationship (SAR) studies for substituent modifications?
Methodological Answer:
- Substituent Variation: Synthesize analogs with substitutions at the furan (e.g., 5-nitro-furan) or sulfonyl (e.g., 4-fluoro-benzenesulfonyl) groups. Compare bioactivity using IC assays .
- Quantitative SAR (QSAR): Apply Partial Least Squares regression (e.g., in SIMCA) correlating electronic parameters (Hammett σ) with activity data .
Basic: What are common purification challenges, and how can they be addressed?
Methodological Answer:
- Byproduct Removal: Use preparative TLC (silica gel, ethyl acetate:hexane 3:7) to separate unreacted starting materials.
- Solvent Selection: For polar intermediates, switch to acetone/water mixtures for recrystallization. Avoid DMF in final steps due to high boiling point .
Advanced: How to analyze reaction mechanisms using kinetic and isotopic labeling studies?
Methodological Answer:
- Kinetic Profiling: Monitor reaction progress via LC-MS at timed intervals. Fit data to rate equations (e.g., pseudo-first-order) to identify rate-determining steps .
- Isotopic Labeling: Introduce in the sulfonyl group during synthesis. Track isotopic distribution via high-resolution mass spectrometry to confirm mechanistic pathways .
Advanced: How to address poor aqueous solubility in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
